1-(1-Methyl-1h-benzo[d]imidazol-2-yl)ethane-1-thiol

Catalog No.
S14157288
CAS No.
M.F
C10H12N2S
M. Wt
192.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Methyl-1h-benzo[d]imidazol-2-yl)ethane-1-thio...

Product Name

1-(1-Methyl-1h-benzo[d]imidazol-2-yl)ethane-1-thiol

IUPAC Name

1-(1-methylbenzimidazol-2-yl)ethanethiol

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

InChI

InChI=1S/C10H12N2S/c1-7(13)10-11-8-5-3-4-6-9(8)12(10)2/h3-7,13H,1-2H3

InChI Key

LJLYALIARZPWNA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1C)S

1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1-thiol is a sulfur-containing organic compound that belongs to the class of benzimidazole derivatives. This compound features a benzimidazole ring, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring. The presence of the thiol group (-SH) at the ethane position contributes to its reactivity and potential biological activity. The molecular formula of this compound is C11H12N2S, and it is characterized by its unique structural properties that influence its chemical behavior and interactions.

Due to the presence of both the thiol and benzimidazole functionalities. Key reactions include:

  • Nucleophilic Substitution: The thiol group can act as a nucleophile, participating in substitution reactions with electrophiles. For instance, it can react with alkyl halides to form thioethers.
  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
  • Condensation Reactions: The compound may undergo condensation reactions with carbonyl compounds, leading to thioesters or other derivatives.

These reactions highlight the versatility of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1-thiol in synthetic organic chemistry.

Research indicates that compounds related to 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1-thiol exhibit significant biological activities. For instance, derivatives of benzimidazole have shown promising anti-diabetic properties, acting through mechanisms such as enhancing insulin sensitivity and reducing blood glucose levels . Additionally, compounds containing thiol groups are known for their antioxidant properties, which could contribute to their potential therapeutic effects.

The synthesis of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1-thiol typically involves multi-step organic reactions. Common methods include:

  • Formation of Benzimidazole Derivative: Starting from 2-nitroaniline and other reagents, a benzimidazole scaffold is synthesized through cyclization processes.
  • Thiol Addition: The introduction of the thiol group can be achieved via nucleophilic substitution reactions involving suitable thiol precursors or by reduction of thione intermediates.
  • Final Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high-purity samples for further characterization and application.

The unique properties of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1-thiol make it relevant in various fields:

  • Pharmaceuticals: Its potential biological activities suggest applications in drug development, particularly for conditions like diabetes and oxidative stress-related diseases.
  • Agriculture: Compounds with similar structures may serve as agrochemicals or biopesticides due to their bioactive properties.
  • Material Science: Thiol compounds are often used in the synthesis of polymers and as stabilizers in various chemical formulations.

Interaction studies involving 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1-thiol have focused on its binding affinity with biological targets. For example, investigations into its interaction with enzymes related to glucose metabolism have shown promise in enhancing insulin action . Additionally, studies on its antioxidant capacity indicate potential protective effects against cellular oxidative damage.

Several compounds share structural similarities with 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1-thiol. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
2-Amino-benzothiazoleContains a thiazole ringKnown for antimicrobial properties
5-Amino-benzimidazoleContains an amino groupExhibits anti-cancer activity
4-ThiazolidinoneContains a five-membered thiazolidine ringUsed in diabetes management
2-Mercapto-benzimidazoleContains a thiol groupShows potential as an antioxidant

The uniqueness of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1-thiol lies in its specific combination of the benzimidazole framework with an ethane thiol moiety, which potentially enhances its biological activity compared to other similar compounds. This distinctive structure may contribute to its specific interactions and applications in medicinal chemistry and beyond.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

192.07211956 g/mol

Monoisotopic Mass

192.07211956 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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